

Spectroscopic Analysis of 4-Ethylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylpiperidin-4-ol**

Cat. No.: **B1322292**

[Get Quote](#)

Disclaimer: Publicly available spectroscopic data for **4-Ethylpiperidin-4-ol** (CAS 550369-44-3) is limited. This guide presents a comprehensive spectroscopic analysis of a closely related analogue, 1-Ethylpiperidin-4-ol (CAS 3518-83-0), to provide researchers, scientists, and drug development professionals with a representative dataset and methodologies applicable to the characterization of substituted piperidinols.

Introduction

Substituted piperidinols are important structural motifs in a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of their structure and purity is paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for 1-Ethylpiperidin-4-ol, a representative N-substituted 4-hydroxypiperidine.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-Ethylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ^1H NMR Data for 1-Ethylpiperidin-4-ol[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.08	t	3H	-CH ₂ CH ₃
1.45 - 1.95	m	4H	Piperidine C3-H ₂ , C5-H ₂
2.00 - 2.40	m	2H	Piperidine C2-H _e , C6-H _e
2.43	q	2H	-CH ₂ CH ₃
2.70 - 3.00	m	2H	Piperidine C2-H _a , C6-H _a
3.60 - 3.90	m	1H	C4-H
4.45	br s	1H	OH

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O. Frequencies are referenced relative to an internal standard (e.g., TMS at δ 0.00 ppm).

Table 2: ^{13}C NMR Data for 1-Ethylpiperidin-4-ol[1]

Chemical Shift (δ) ppm	Assignment
12.2	-CH ₂ CH ₃
34.0	C3, C5
51.8	CH ₂ CH ₃
52.3	C2, C6
67.5	C4

Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[1\]](#)

Table 3: IR Spectral Data for 1-Ethylpiperidin-4-ol[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Strong, Broad	O-H stretch (alcohol)
2970 - 2800	Strong	C-H stretch (aliphatic)
1450 - 1470	Medium	C-H bend (alkane)
1050 - 1150	Strong	C-O stretch (secondary alcohol)
1000 - 1100	Medium	C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.[\[1\]](#)

Table 4: Mass Spectrometry Data for 1-Ethylpiperidin-4-ol[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
129	Moderate	[M] ⁺ (Molecular Ion)
114	High	[M - CH ₃] ⁺
96	Moderate	[M - CH ₃ - H ₂ O] ⁺
70	High	[M - C ₂ H ₅ - H ₂ O] ⁺ or Piperidine fragment
57	High	C ₄ H ₉ ⁺ fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified 1-Ethylpiperidin-4-ol.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Neat Liquid/Solid Film):

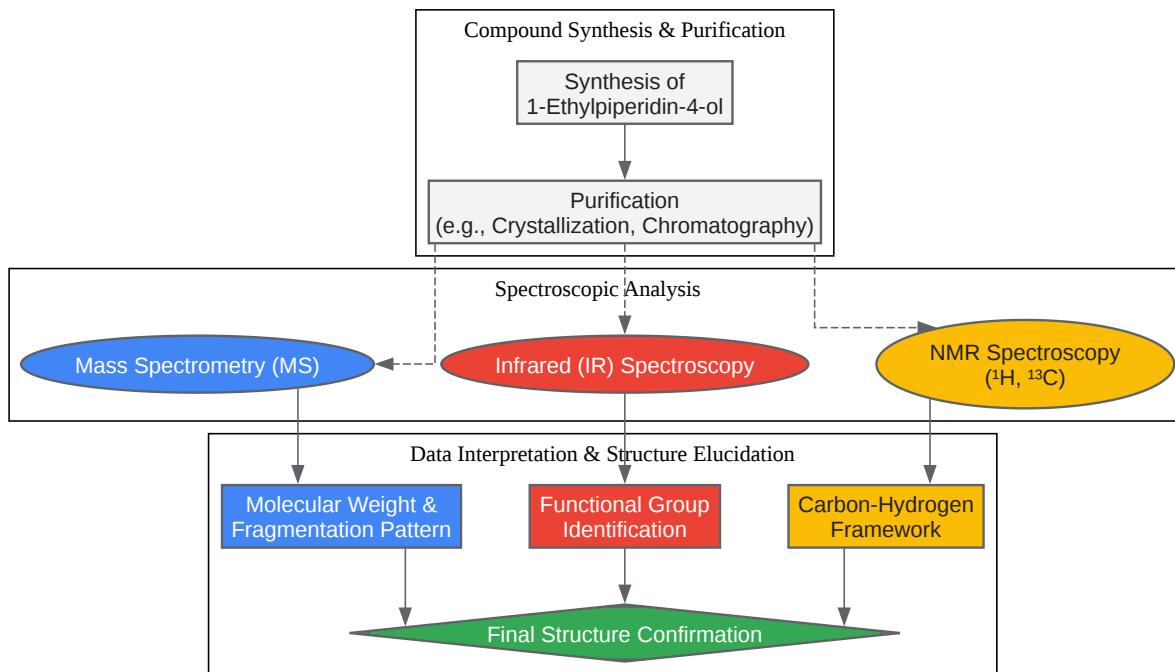
- Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean.
- Place a small drop of neat 1-Ethylpiperidin-4-ol or a concentrated solution onto the ATR crystal or one of the salt plates.
- If using salt plates, place the second plate on top and gently press to create a thin film.
- If using a solution, allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

- Record a background spectrum of the empty sample holder.
- Place the sample in the spectrometer's sample compartment.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:


- Prepare a dilute solution of 1-Ethylpiperidin-4-ol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Ensure the solution is free of any particulate matter by filtration if necessary.
- Transfer the solution to a GC autosampler vial.

Data Acquisition:

- The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
- The separated components elute from the column and enter the mass spectrometer.
- Electron ionization (EI) at 70 eV is a common method for generating ions.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic compound like 1-Ethylpiperidin-4-ol.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of synthesized molecules, which is a critical step in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Ethylpiperidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322292#spectroscopic-data-of-4-ethylpiperidin-4-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com